Debio 0932 - 1061318-81-7

Debio 0932

Catalog Number: EVT-287776
CAS Number: 1061318-81-7
Molecular Formula: C22H30N6O2S
Molecular Weight: 442.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Debio 0932 is a potent, orally active, small molecule inhibitor of heat shock protein 90 (HSP90) [, ]. It belongs to the imidazopyridine class of compounds [] and exhibits promising antineoplastic activity []. Debio 0932 acts by specifically binding to HSP90, disrupting its chaperone function and leading to the degradation of its client proteins []. Many of these client proteins are oncogenic signaling proteins crucial for tumor cell proliferation and survival [].

Synthesis Analysis

While the specific details of Debio 0932's synthesis are not provided in the provided abstracts, they mention that it was developed through structure-based design and extensive structure-activity relationship (SAR) studies focusing on imidazopyridine derivatives [].

Mechanism of Action

Debio 0932 exerts its anti-cancer effects by inhibiting the activity of HSP90, a chaperone protein essential for the proper folding, stabilization, and function of numerous client proteins [, ]. Many of these client proteins are involved in oncogenic signaling pathways that regulate tumor cell growth, survival, invasion, and angiogenesis [, ]. By inhibiting HSP90, Debio 0932 promotes the degradation of these client proteins, ultimately leading to the suppression of tumor growth and progression [, ].

Physical and Chemical Properties Analysis

Debio 0932 exhibits favorable pharmacological properties, including high oral bioavailability (96% in mice) [] and the ability to penetrate the blood-brain barrier, making it a potential therapeutic option for treating brain cancers [, , , ]. Additionally, it displays a prolonged half-life (20 hours) in tumor tissues, allowing for sustained drug concentrations at the tumor site [].

Applications
  • Non-Small Cell Lung Cancer (NSCLC): Debio 0932 exhibited potent anti-proliferative activity against various NSCLC cell lines and showed synergistic effects when combined with standard-of-care drugs such as docetaxel, paclitaxel, gemcitabine, and mTOR inhibitors [, ]. These synergistic effects were confirmed in vivo, with the combination therapies resulting in superior anti-tumor activity compared to monotherapies [].
  • Renal Cell Carcinoma (RCC): Debio 0932 also demonstrated anti-proliferative synergy with standard-of-care drugs for RCC in vitro and in vivo, supporting its potential for clinical development in this indication []. A phase I clinical trial investigating the combination of Debio 0932 and everolimus (Afinitor), an mTOR inhibitor, in patients with advanced or metastatic RCC has been initiated [].
  • Brain Cancers: Debio 0932's ability to cross the blood-brain barrier makes it a promising candidate for treating brain cancers [, , , ]. Studies using a novel drug-screening platform called METPlatform have identified Debio 0932 as a potential therapeutic option for brain metastasis, demonstrating high potency against mouse and human brain metastases from different primary origins [, , ].
  • Psoriasis: Unexpectedly, one psoriasis patient in an early clinical trial of Debio 0932 experienced complete remission of their skin lesions []. Subsequent studies using a psoriasis xenograft transplantation model demonstrated significant clinical alleviation of psoriasis with Debio 0932 treatment, suggesting a potential role for HSP90 inhibition in psoriasis treatment [].
  • Prostate Cancer: Research suggests that Debio 0932, in combination with navitoclax (a Bcl-2 and Bcl-xL inhibitor), can effectively suppress the viability of prostate cancer cells by inducing apoptosis [].
  • Breast Cancer: Debio 0932 has shown promising results in preclinical studies involving breast cancer cell lines, indicating its potential as a therapeutic agent for this malignancy [].
Future Directions
  • Clinical Trials: Debio 0932 is currently undergoing clinical trials for various cancer types, including NSCLC, RCC, and others [, , , ]. The results of these trials will provide further insights into its safety, efficacy, and optimal dosing strategies.
  • Resistance Mechanisms: Researching potential mechanisms of resistance to Debio 0932, such as the role of autophagy, and developing strategies to overcome such resistance is crucial for maximizing its clinical benefit [, , ].
  • Personalized Medicine: Exploring the potential of METPlatform as a tool for predicting patient response to Debio 0932 and other therapies could pave the way for personalized treatment approaches [, , ].
  • Non-Cancer Applications: The unexpected finding of Debio 0932's efficacy in a psoriasis patient warrants further investigation into its potential therapeutic applications beyond cancer, particularly in inflammatory and immune-mediated diseases [].

Docetaxel

Relevance: Docetaxel was identified as a synergistic agent when combined with Debio 0932 in NSCLC cell lines. [] This suggests that combining these two agents may enhance anti-tumor activity compared to either drug alone. This combination is particularly relevant for treating NSCLC, where Debio 0932 has shown promise in preclinical studies. []

Paclitaxel

Relevance: Similar to docetaxel, paclitaxel demonstrated anti-proliferative synergy when combined with Debio 0932 in in vitro studies using NSCLC cell lines. [] This synergistic effect suggests a potential clinical benefit for combining Paclitaxel with Debio 0932 in the treatment of NSCLC.

Gemcitabine

Relevance: Gemcitabine exhibited anti-proliferative synergy when combined with Debio 0932 in NSCLC cell lines. [] This synergistic interaction suggests that this combination therapy could potentially improve treatment outcomes for NSCLC patients.

mTOR inhibitors

Relevance: Debio 0932 demonstrated anti-proliferative synergy with mTOR inhibitors in NSCLC cell lines. [] This finding suggests that targeting both HSP90 and the mTOR pathway simultaneously could be a promising therapeutic strategy for NSCLC.

Everolimus (Afinitor)

Relevance: A phase I clinical trial investigated the combination of Debio 0932 and everolimus in patients with advanced or metastatic RCC who had received prior treatment with a VEGF-directed tyrosine kinase inhibitor. [] This trial aimed to determine the safety and efficacy of this combination therapy in RCC patients, highlighting the potential of combining Debio 0932 with an mTOR inhibitor in a clinical setting.

Navitoclax

Relevance: The combination of navitoclax and Debio 0932 has been investigated for its potential to suppress prostate cancer cell viability via the induction of apoptotic signaling pathways. [] This suggests that combining Debio 0932 with a Bcl-2 and Bcl-xL inhibitor may enhance its anti-cancer effects in prostate cancer.

Properties

CAS Number

1061318-81-7

Product Name

Debio 0932

IUPAC Name

2-[[6-(dimethylamino)-1,3-benzodioxol-5-yl]sulfanyl]-1-[2-(2,2-dimethylpropylamino)ethyl]imidazo[4,5-c]pyridin-4-amine

Molecular Formula

C22H30N6O2S

Molecular Weight

442.6 g/mol

InChI

InChI=1S/C22H30N6O2S/c1-22(2,3)12-24-8-9-28-14-6-7-25-20(23)19(14)26-21(28)31-18-11-17-16(29-13-30-17)10-15(18)27(4)5/h6-7,10-11,24H,8-9,12-13H2,1-5H3,(H2,23,25)

InChI Key

RVJIQAYFTOPTKK-UHFFFAOYSA-N

SMILES

CC(C)(C)CNCCN1C2=C(C(=NC=C2)N)N=C1SC3=CC4=C(C=C3N(C)C)OCO4

Solubility

Soluble in DMSO, not in water

Synonyms

Debio0932; Debio-0932; Debio 0932; CUDC305; CUDC-305; CUDC 305.

Canonical SMILES

CC(C)(C)CNCCN1C2=C(C(=NC=C2)N)N=C1SC3=CC4=C(C=C3N(C)C)OCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.